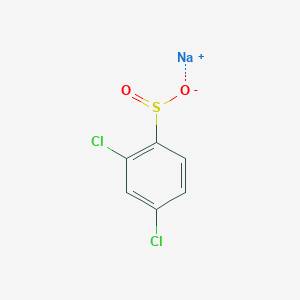

sodium 2,4-dichlorobenzene-1-sulfinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H3Cl2NaO2S |

|---|---|

Molecular Weight |

233.05 g/mol |

IUPAC Name |

sodium;2,4-dichlorobenzenesulfinate |

InChI |

InChI=1S/C6H4Cl2O2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1 |

InChI Key |

QMCRYCDKXNPDAT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 2,4-Dichlorobenzene-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 2,4-dichlorobenzene-1-sulfinate, a versatile chemical intermediate. The document details a reliable synthetic protocol, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The most direct and common method for the synthesis of this compound involves the reduction of the corresponding 2,4-dichlorobenzenesulfonyl chloride. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.

The overall reaction can be summarized as follows:

2,4-Dichlorobenzenesulfonyl chloride reacts with a reducing agent, typically sodium sulfite, in an aqueous solution to yield this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for the preparation of sodium arylsulfinates from their respective sulfonyl chlorides.

Materials:

-

2,4-Dichlorobenzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (2 equivalents) and sodium bicarbonate (2 equivalents) in distilled water.

-

Addition of Starting Material: To the stirred aqueous solution, add 2,4-dichlorobenzenesulfonyl chloride (1 equivalent) portion-wise.

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the water under reduced pressure using a rotary evaporator.

-

Purification: To the resulting solid residue, add ethanol and stir to dissolve the desired this compound, leaving behind inorganic salts. Filter the heterogeneous solution to remove the insoluble inorganic byproducts.

-

Isolation of Product: Concentrate the ethanolic filtrate under reduced pressure to yield the crude this compound as a solid.

-

Final Purification (Optional): The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a higher purity product.

Data Presentation

| Parameter | Value | Reference |

| Typical Yield Range | 70-95% | General procedure for arylsulfinate synthesis |

| Purity (after recrystallization) | >95% | [1] |

| Molecular Formula | C₆H₃Cl₂NaO₂S | N/A |

| Molecular Weight | 233.05 g/mol | N/A |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Sodium 2,4-Dichlorobenzene-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for sodium 2,4-dichlorobenzene-1-sulfinate is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of organic chemistry and data for structurally related aryl sulfinates. The experimental protocols are representative examples and may require optimization.

Introduction

This compound is an organosulfur compound that belongs to the class of sulfinate salts. Aryl sulfinates are recognized as versatile synthetic intermediates in organic chemistry, serving as precursors for a wide range of sulfur-containing molecules with potential applications in medicinal chemistry and materials science. Their utility stems from the nucleophilic nature of the sulfinate group and its ability to participate in various carbon-sulfur and nitrogen-sulfur bond-forming reactions. This guide details the known and extrapolated chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₆H₃Cl₂NaO₂S | Calculated |

| Molecular Weight | 233.04 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | White to off-white solid | Expected, typical for sodium aryl sulfinates. |

| Melting Point | > 300 °C (decomposes) | Estimated, sodium sulfinate salts are generally high melting solids. |

| Solubility | Soluble in water. Limited solubility in polar organic solvents like ethanol and DMSO. Insoluble in nonpolar organic solvents like hexanes and diethyl ether. | General solubility profile for sodium aryl sulfinates. |

| Stability | Stable under normal conditions. Hygroscopic. Sensitive to strong oxidizing agents. | General stability for sodium aryl sulfinates. |

Synthesis

The most common and direct method for the preparation of sodium aryl sulfinates is the reduction of the corresponding arylsulfonyl chloride. In the case of this compound, the starting material would be 2,4-dichlorobenzenesulfonyl chloride.

General Experimental Protocol: Synthesis from 2,4-Dichlorobenzenesulfonyl Chloride

This protocol is a representative procedure for the synthesis of sodium aryl sulfinates.

Materials:

-

2,4-Dichlorobenzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in deionized water.

-

Addition of Starting Material: To the stirring aqueous solution, add 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking aliquots, acidifying them, extracting with an organic solvent, and spotting against the starting sulfonyl chloride.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The this compound may precipitate out of the solution. If not, the volume of the solution can be reduced under vacuum.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any remaining impurities.

-

Drying: Dry the purified this compound in a vacuum oven to a constant weight. The product should be stored in a desiccator due to its hygroscopic nature.

Figure 1: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for this compound is available. The following are predicted key features based on its structure.

| Technique | Predicted Key Features |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Three protons on the dichlorinated benzene ring exhibiting a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and a doublet). The exact chemical shifts and coupling constants would need to be determined experimentally. |

| ¹³C NMR | Aromatic region (δ 120-150 ppm): Six distinct signals for the six carbon atoms of the benzene ring. The carbons bearing the chloro and sulfinate groups would be significantly shifted. |

| FT-IR | Strong S=O stretching vibrations in the region of 1000-1100 cm⁻¹. C-Cl stretching vibrations around 600-800 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations. |

| Mass Spectrometry | The sulfinate anion ([C₆H₃Cl₂O₂S]⁻) would have a predicted m/z of 208.92 (for ³⁵Cl isotopes). The isotopic pattern due to the two chlorine atoms would be a key diagnostic feature. |

Reactivity and Synthetic Applications

Sodium aryl sulfinates are valuable intermediates due to the versatile reactivity of the sulfinate group. They can act as nucleophiles, radical precursors, or be oxidized to sulfonyl species.[1]

Key Reactions

-

Sulfone Formation: this compound can react with alkyl halides or other electrophiles to form sulfones, which are important structural motifs in many pharmaceuticals.

-

Sulfonamide Synthesis: Reaction with an amine source in the presence of an oxidizing agent can yield sulfonamides, a prominent class of antibacterial drugs and other therapeutic agents.

-

Cross-Coupling Reactions: Aryl sulfinates can participate in transition-metal-catalyzed cross-coupling reactions to form C-S bonds, providing access to diaryl sulfones and other complex sulfur-containing molecules.

Figure 2: Key synthetic transformations of this compound.

Biological and Pharmacological Relevance (General)

While no specific biological activity has been reported for this compound, the broader class of organosulfur compounds exhibits a wide range of biological effects.[2][3] Sulfones and sulfonamides derived from aryl sulfinates are known to possess antibacterial, anticancer, and anti-inflammatory properties.[4] The 2,4-dichlorophenyl moiety is present in some herbicides and other biologically active molecules, suggesting that derivatives of this compound could be of interest in drug discovery and agrochemical research. However, any potential biological activity would need to be determined through dedicated screening and in vitro/in vivo studies.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound, such as sodium benzenesulfinate.

Conclusion

This compound is a potentially valuable but currently understudied chemical entity. Based on the established chemistry of aryl sulfinates, it is expected to be a versatile building block for the synthesis of a variety of sulfone and sulfonamide derivatives. This guide provides a foundational understanding of its likely properties, synthesis, and reactivity, which can serve as a starting point for researchers and drug development professionals interested in exploring its potential in their respective fields. Further experimental investigation is required to fully elucidate its specific characteristics and applications.

References

- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 2. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Health Benefits of Plant-Derived Sulfur Compounds, Glucosinolates, and Organosulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Sodium 2,4-dichlorobenzene-1-sulfinate (CAS 1233520-90-5): A Versatile Scaffold for Drug Discovery and Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2,4-dichlorobenzene-1-sulfinate is a versatile, yet under-documented, small molecule scaffold with significant potential in medicinal chemistry and organic synthesis. While specific experimental data for this compound (CAS 1233520-90-5) is limited in publicly available literature, its structural features suggest a role as a valuable precursor for the introduction of the 2,4-dichlorophenylsulfonyl and related moieties into complex molecules. This guide provides a comprehensive overview of the general properties, synthesis, and, most importantly, the prospective applications of this compound, drawing parallels from the well-established chemistry of analogous aryl sulfinate salts. Particular emphasis is placed on its potential utility in late-stage functionalization (LSF) for drug discovery, a strategy that enables rapid diversification of lead compounds.

Core Compound Properties

While detailed experimental data for this compound is not extensively reported, its basic chemical properties can be summarized from available supplier information.

| Property | Value | Source |

| CAS Number | 1233520-90-5 | [CymitQuimica][1] |

| Molecular Formula | C₆H₃Cl₂NaO₂S | [CymitQuimica][1] |

| Molecular Weight | 233.05 g/mol | [CymitQuimica][1] |

| Appearance | Solid (assumed) | General knowledge of sodium salts |

| Purity | Typically ≥95% | [CymitQuimica][1] |

| Synonyms | 2,4-Dichlorobenzenesulfinic acid sodium salt | [PubChemLite][2] |

Synthesis of Sodium Aryl Sulfinates: General Protocols

The synthesis of this compound is not explicitly detailed in the literature. However, two primary, well-established methods for the preparation of sodium aryl sulfinates can be adapted.

Reduction of Aryl Sulfonyl Chlorides

This is the most common and direct route to sodium aryl sulfinates. The corresponding sulfonyl chloride is reduced using a mild reducing agent.

Experimental Protocol (General):

-

Dissolution: Dissolve 2,4-dichlorobenzenesulfonyl chloride in a suitable solvent mixture, such as ethanol and water.

-

Addition of Reducing Agent: Slowly add a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃), to the sulfonyl chloride solution. The reaction is typically performed in the presence of a base, like sodium bicarbonate or sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Isolation: Upon completion, the reaction mixture is often cooled to induce precipitation of the sodium sulfinate salt. The product can be collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Synthesis from Aryl Halides via Organometallic Intermediates

An alternative approach involves the reaction of an aryl halide with a source of sulfur dioxide.

Experimental Protocol (General):

-

Formation of Grignard or Organolithium Reagent: Convert 1-bromo-2,4-dichlorobenzene or 1-iodo-2,4-dichlorobenzene to the corresponding Grignard or organolithium reagent by reacting with magnesium turnings or an organolithium reagent (e.g., n-butyllithium), respectively, under anhydrous conditions.

-

Reaction with a Sulfur Dioxide Surrogate: The in situ generated organometallic reagent is then quenched with a sulfur dioxide surrogate, such as sulfur dioxide gas or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).

-

Work-up: The resulting sulfinate is then typically treated with an aqueous solution of a sodium salt, such as sodium carbonate, to yield the sodium aryl sulfinate.

Prospective Applications in Drug Discovery and Organic Synthesis

The true potential of this compound lies in its utility as a versatile building block. Based on the extensive literature on sodium aryl sulfinates, several key applications can be envisaged.

Synthesis of Sulfones and Sulfonamides

Sodium aryl sulfinates are excellent nucleophiles for the synthesis of sulfones and sulfonamides, which are prevalent motifs in pharmaceuticals.

-

Sulfone Synthesis: Reaction with alkyl halides or other electrophiles will yield 2,4-dichlorophenyl sulfones.

-

Sulfonamide Synthesis: Oxidative coupling with amines in the presence of an oxidizing agent (e.g., iodine, N-bromosuccinimide) can provide the corresponding 2,4-dichlorophenyl sulfonamides.

Radical-Mediated C-H Functionalization (Late-Stage Functionalization)

A particularly exciting application is in the realm of late-stage functionalization (LSF) of complex molecules, a strategy championed by researchers like Phil Baran. Sodium sulfinates can serve as precursors to sulfonyl radicals, which can then be used to introduce the 2,4-dichlorophenyl group into heteroaromatic compounds and other drug-like molecules.

Hypothetical Experimental Workflow for C-H Arylation:

Caption: Hypothetical workflow for radical-mediated C-H arylation.

This approach allows for the rapid generation of analogues of a lead compound, facilitating structure-activity relationship (SAR) studies. The 2,4-dichloro substitution pattern can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Signaling Pathways and Logical Relationships

While no specific signaling pathways are directly associated with this compound itself, its role as a synthetic tool allows for the modification of molecules that do interact with biological pathways. The diagram below illustrates the logical relationship of how this compound can be integrated into a drug discovery workflow.

Caption: Role in a drug discovery workflow.

Conclusion and Future Outlook

This compound represents a promising but currently underutilized reagent in organic synthesis and medicinal chemistry. While a lack of specific studies on this compound necessitates a reliance on the well-established chemistry of its class, the potential applications are significant. Future research into the specific reactivity, optimization of synthetic protocols, and exploration of its utility in late-stage functionalization could unlock a valuable tool for the rapid and efficient diversification of complex molecules, ultimately accelerating the drug discovery process. It is hoped that this guide will stimulate further investigation into this promising chemical entity.

References

An In-depth Technical Guide to the Molecular Weight of Sodium 2,4-Dichlorobenzene-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of sodium 2,4-dichlorobenzene-1-sulfinate, a compound of interest in various chemical and pharmaceutical research fields. The accurate determination of molecular weight is fundamental for experimental design, stoichiometric calculations, and material characterization.

Molecular Formula and Structure

This compound is an organic sodium salt. Its chemical structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a sulfinate group (-SO₂⁻) at position 1, which forms an ionic bond with a sodium ion (Na⁺).

The molecular formula for this compound is C₆H₃Cl₂NaO₂S [1].

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecular formula. The calculation is based on the standard atomic weights of the constituent elements.

The standard atomic weights for the elements present in this compound are summarized in the table below.

| Element | Symbol | Quantity | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 6 | 12.011[2][3] |

| Hydrogen | H | 3 | 1.008[4][5][6] |

| Chlorine | Cl | 2 | 35.453[7][8][9] |

| Sodium | Na | 1 | 22.990[10][11][12] |

| Oxygen | O | 2 | 15.999[13][14][15] |

| Sulfur | S | 1 | 32.065[16][17][18] |

The molecular weight is calculated by multiplying the quantity of each element by its atomic weight and summing the results:

-

Carbon: 6 × 12.011 g/mol = 72.066 g/mol

-

Hydrogen: 3 × 1.008 g/mol = 3.024 g/mol

-

Chlorine: 2 × 35.453 g/mol = 70.906 g/mol

-

Sodium: 1 × 22.990 g/mol = 22.990 g/mol

-

Oxygen: 2 × 15.999 g/mol = 31.998 g/mol

-

Sulfur: 1 × 32.065 g/mol = 32.065 g/mol

Total Molecular Weight = 72.066 + 3.024 + 70.906 + 22.990 + 31.998 + 32.065 = 233.049 g/mol

Summary of Molecular Weight Data

For ease of reference, the quantitative data regarding the molecular weight of this compound is presented below.

| Parameter | Value |

| Molecular Formula | C₆H₃Cl₂NaO₂S |

| Calculated Molecular Weight | 233.049 g/mol |

| Reported Molecular Weight | 233.05 g/mol [1] |

The calculated value is in excellent agreement with the reported molecular weight.

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the compound and its constituent elements, reflecting its molecular formula.

Caption: Elemental composition of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. byjus.com [byjus.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 8. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. quora.com [quora.com]

- 11. Sodium - Wikipedia [en.wikipedia.org]

- 12. Sodium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. princeton.edu [princeton.edu]

- 15. quora.com [quora.com]

- 16. echemi.com [echemi.com]

- 17. quora.com [quora.com]

- 18. Sulfur | McGraw Hill's AccessScience [accessscience.com]

A Technical Guide to the Spectral Data of Sodium 2,4-Dichlorobenzene-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectral data for sodium 2,4-dichlorobenzene-1-sulfinate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted mass spectrometry data alongside experimental data for the closely related analogue, sodium 4-chlorobenzenesulfinate, to offer valuable comparative insights. Detailed, generalized experimental protocols for the synthesis of aromatic sulfinate salts and the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are included to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this class of compounds.

Introduction

This compound is an organosulfur compound with potential applications in organic synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and structural elucidation. This guide collates the available spectral information and provides standardized methodologies for its analysis.

Spectral Data

Direct experimental spectral data for this compound is not widely available. The following tables summarize predicted mass spectrometry data for the target compound and experimental data for sodium 4-chlorobenzenesulfinate as a reference.

Mass Spectrometry (MS) Data

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 210.93819 | 131.8 |

| [M+Na]⁺ | 232.92013 | 142.7 |

| [M-H]⁻ | 208.92363 | 134.9 |

| [M+NH₄]⁺ | 227.96473 | 152.2 |

| [M+K]⁺ | 248.89407 | 137.5 |

| [M]⁺ | 209.93036 | 136.1 |

| [M]⁻ | 209.93146 | 136.1 |

Data Source: Predicted values from PubChem.

Table 2: Illustrative Mass Spectrometry Data for 4-Chlorobenzenesulfonic Acid (a related compound)

| m/z | Relative Intensity |

|---|---|

| 50 | 25.8 |

| 75 | 41.7 |

| 111 | 100.0 |

| 113 | 32.5 |

| 128 | 15.6 |

| 192 (M+) | 21.9 |

Data Source: NIST Mass Spectrometry Data Center.[1] Note: This is for the corresponding acid, not the sodium salt.

Infrared (IR) Spectroscopy Data

While a specific spectrum for this compound is unavailable, the IR spectra of aromatic sodium sulfinates are characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the SO₂ group. These typically appear in the regions of 965-1015 cm⁻¹.[2]

Table 3: Illustrative IR Absorption Data for Sodium 4-chlorobenzenesulfinate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1015 | Asymmetric SO₂ Stretch |

| ~965 | Symmetric SO₂ Stretch |

| Other bands | Aromatic C-H and C=C stretches, C-Cl stretch |

Data Source: General values for aromatic sodium sulfinates.[2] A specific spectrum is available from PubChem, recorded as a KBr-Pellet on a Bruker IFS 85 instrument.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No experimental NMR data for this compound was found. For illustrative purposes, the expected chemical shifts can be approximated by considering the data for related compounds such as 4-chlorobenzenesulfonic acid.[4]

Table 4: Illustrative ¹H NMR Data for 4-Chlorobenzenesulfonic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 | Doublet | 2H | Aromatic Protons |

| 7.54 | Doublet | 2H | Aromatic Protons |

Data Source: ChemicalBook.[4]

Table 5: Illustrative ¹³C NMR Data for Sodium 4-chlorobenzene sulfinate

| Chemical Shift (ppm) | Assignment |

|---|

| Expected in 120-150 range | Aromatic Carbons |

Note: Specific experimental data for the ¹³C NMR of sodium 4-chlorobenzenesulfinate is mentioned as available from ChemicalBook, though the detailed spectrum is not provided in the search results.[5]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectral analysis of this compound.

Synthesis of this compound

A common method for the preparation of sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride.[6]

Materials:

-

2,4-dichlorobenzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve sodium sulfite and sodium bicarbonate in deionized water.

-

While stirring, slowly add 2,4-dichlorobenzenesulfonyl chloride to the aqueous solution.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound, may precipitate upon cooling. If not, the volume can be reduced under vacuum.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from ethanol to obtain the purified this compound.

-

Dry the purified product under vacuum.

NMR Spectroscopy

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the spectrum similarly to the ¹H spectrum.

FT-IR Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[7]

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation:

Sample Preparation and Introduction:

-

For EI-MS, the sample must be volatile and thermally stable.[9] A direct insertion probe can be used for solid samples.

-

Place a small amount of the sample into a capillary tube.

-

Insert the probe into the ion source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample into the ion source.

Data Acquisition:

-

The volatilized sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[8][10]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow from synthesis to spectral characterization of this compound.

Caption: Workflow for the synthesis and spectral analysis of this compound.

References

- 1. 4-Chlorobenzenesulfonic acid [webbook.nist.gov]

- 2. actachemscand.org [actachemscand.org]

- 3. Sodium 4-chlorobenzenesulfinate | C6H4ClNaO2S | CID 23664783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorobenzenesulfonic acid(98-66-8) 1H NMR spectrum [chemicalbook.com]

- 5. Sodium 4-chlorobenzene sulfinate(14752-66-0) 13C NMR [m.chemicalbook.com]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Solubility of Sodium 2,4-Dichlorobenzene-1-sulfinate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in various solvents is a critical parameter in the fields of drug development, chemical synthesis, and formulation science. This data informs solvent selection for reactions, purification processes such as crystallization, and the development of final drug product formulations. Sodium 2,4-dichlorobenzene-1-sulfinate is a compound of interest, and understanding its behavior in organic solvents is essential for its effective utilization.

This technical guide aims to provide a comprehensive overview of the solubility of this compound. However, it is important to note that a thorough search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this particular compound. Therefore, this document will focus on providing valuable related information, including:

-

Qualitative solubility data of analogous sulfinate salts to infer potential solubility characteristics.

-

Detailed experimental protocols for determining the solubility of a compound in organic solvents.

-

A logical workflow for solubility screening and assessment.

By providing this information, this guide equips researchers and professionals with the necessary tools and knowledge to assess the solubility of this compound and similar compounds in their own laboratories.

Data Presentation: Solubility of Analogous Sulfinate Salts

In the absence of specific data for this compound, the solubility of structurally similar compounds can provide valuable initial insights. The following table summarizes the qualitative solubility of sodium benzenesulfinate and sodium p-tolylsulfinate in various solvents. These compounds share the sodium sulfinate functional group and aromatic character, making them reasonable, albeit imperfect, analogs.

| Compound Name | Solvent | Qualitative Solubility |

| Sodium Benzenesulfinate | Water | Soluble |

| Sodium p-Tolylsulfinate | Water | Soluble / Slightly Soluble |

| Ethanol | Soluble | |

| Ether | Soluble |

Data compiled from publicly available chemical supplier information.

Based on this information and general chemical principles, it can be inferred that this compound, as a sodium salt of an organic acid, will likely exhibit higher solubility in polar solvents. The presence of the chlorine atoms may slightly increase its lipophilicity compared to the unsubstituted sodium benzenesulfinate. However, experimental verification is crucial for any specific application.

Experimental Protocols

For a precise understanding of the solubility of this compound, experimental determination is necessary. The isothermal shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.[1]

Isothermal Shake-Flask Method for Solubility Determination

This method is considered the "gold standard" for determining equilibrium solubility.[1] It involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath with agitation

-

Vials or flasks with screw caps

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that a saturated solution is achieved.[1]

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[2] The time required to reach equilibrium can vary and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[1]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Sample Preparation for Analysis: Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method.

Quantification Method: Gravimetric Analysis

The gravimetric method is a straightforward technique for determining the concentration of the dissolved solute, especially when a pure, non-volatile solute is used.[3][4]

Procedure:

-

Sample Collection: Accurately pipette a known volume of the filtered, saturated solution into a pre-weighed, dry evaporating dish.[3]

-

Weighing the Solution: Weigh the evaporating dish containing the solution to determine the total weight of the solution.

-

Solvent Evaporation: Gently evaporate the solvent in a fume hood or a suitable oven at a temperature below the decomposition point of the solute.

-

Drying: Once the solvent is evaporated, dry the evaporating dish containing the solid residue in an oven until a constant weight is achieved.[3]

-

Final Weighing: Cool the dish in a desiccator and weigh it again. The difference between this weight and the initial weight of the empty dish gives the mass of the dissolved solute.

-

Calculation: The solubility can be calculated in terms of mass of solute per mass or volume of solvent.

Mandatory Visualization

The following diagram illustrates a general workflow for the solubility assessment of a new chemical entity, such as this compound, in a drug development context.

References

Sodium 2,4-Dichlorobenzene-1-Sulfinate: A Technical Guide to Safety and Handling

Chemical and Physical Properties

Sodium 2,4-dichlorobenzene-1-sulfinate is a versatile small molecule scaffold intended for laboratory use.[1][2] While comprehensive experimental data on its physical properties is limited, the following information is available.

| Property | Value | Source |

| CAS Number | 1233520-90-5 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NaO₂S | [2] |

| Molecular Weight | 233.05 g/mol | [2] |

| Purity | Min. 95% | [2] |

| General Description | Sulfinate salts are generally described as bench-stable, moisture-insensitive, and odorless colorless solids, making them easier to handle than alternatives like sulfonyl chlorides. | [3] |

Hazard Identification and Assessment

Due to the absence of a specific Safety Data Sheet (SDS), the hazard profile is inferred from its acidic precursor and the dichlorobenzene moiety. The primary anticipated hazards are irritation to the skin, eyes, and respiratory system. The toxicity of dichlorobenzenes, which form the structural backbone, is associated with potential effects on the liver and kidneys.[4][5]

Summary of GHS Classifications for Analogous Compounds

The following table summarizes the known hazard classifications for closely related chemicals. This information should be used to inform the risk assessment for handling this compound.

| Compound | GHS Classification | Hazard Statements |

| 2,4-Dichlorobenzene-1-sulfinic acid (Free Acid Form) | Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| 1,4-Dichlorobenzene (Structural Moiety) | Eye Irritation (Category 2A)Carcinogenicity (Category 2)Hazardous to the Aquatic Environment - Acute (Category 1)Hazardous to the Aquatic Environment - Chronic (Category 1) | H319: Causes serious eye irritationH351: Suspected of causing cancerH410: Very toxic to aquatic life with long lasting effects |

| 2,4-Dichlorobenzoic acid (Related Compound) | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

Sources:[6]

Safe Handling and Experimental Protocols

Given the anticipated hazards, a stringent set of handling protocols is required to minimize exposure for researchers and laboratory personnel.

Hierarchy of Controls

The implementation of safety measures should follow the hierarchy of controls, prioritizing engineering and administrative controls over personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[7]

-

Respiratory Protection: All handling of the solid powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust inhalation.[6] If a fume hood is not available, a NIOSH-approved respirator with a particle filter may be necessary.

General Handling and Storage

-

Avoid breathing dust.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Avoid contact with strong oxidizing agents.[8]

Experimental Workflow for Handling Chemical Powder

The following diagram outlines a standard protocol for safely handling a potentially hazardous chemical powder like this compound in a research environment.

Emergency Procedures

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[6]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[7]

Accidental Release Measures

-

Minor Spills: Ensure adequate ventilation. Avoid dust formation. Carefully sweep up the solid material, place it in a suitable, labeled container for disposal. Clean the affected area thoroughly.[9]

-

Major Spills: Evacuate the area. Prevent the substance from entering drains. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for minor spills.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10]

-

Hazards from Combustion: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[10]

-

Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

- 4. inchem.org [inchem.org]

- 5. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. docs.rs-online.com [docs.rs-online.com]

- 10. fishersci.com [fishersci.com]

The Dual Mechanistic Pathways of Sodium 2,4-Dichlorobenzene-1-sulfinate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium 2,4-dichlorobenzene-1-sulfinate is a versatile and reactive organosulfur compound that serves as a valuable building block in modern organic synthesis. Its utility stems from its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions through two primary, distinct mechanistic pathways: palladium-catalyzed desulfinative cross-coupling and radical-mediated transformations. This technical guide provides an in-depth exploration of these core mechanisms, supported by quantitative data from analogous systems, detailed experimental protocols, and visual representations of the reaction pathways.

Palladium-Catalyzed Desulfinative Cross-Coupling: A Powerful Arylation Tool

In the presence of a palladium catalyst, this compound functions as an effective 2,4-dichlorophenyl nucleophilic partner in cross-coupling reactions with a range of electrophiles, most notably aryl and heteroaryl halides and triflates. This desulfinative coupling proceeds via a catalytic cycle that ultimately results in the formation of a new carbon-carbon bond with the extrusion of sulfur dioxide.

The generally accepted mechanism for the palladium-catalyzed desulfinative cross-coupling of an aryl sulfinate with an aryl halide is depicted below. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. Subsequent transmetalation with the sodium arylsulfinate, which can be the rate-limiting step, followed by the extrusion of sulfur dioxide and reductive elimination, yields the biaryl product and regenerates the active Pd(0) catalyst.[1][2] The presence of a base, such as potassium carbonate, is often crucial for efficient reaction, as it can facilitate the removal of sulfur dioxide from the reaction medium.[1]

Figure 1: Catalytic cycle for the palladium-catalyzed desulfinative cross-coupling of an aryl halide with a sodium arylsulfinate.

Quantitative Data for Palladium-Catalyzed Desulfinative Cross-Coupling

While specific quantitative data for the cross-coupling of this compound is not extensively reported, the following table summarizes representative yields for the palladium-catalyzed cross-coupling of various pyridine sodium sulfinates with aryl halides.[1] This data provides an expected range of efficiency for similar reactions involving this compound.

| Entry | Pyridine Sulfinate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Sodium pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 95 |

| 2 | Sodium pyridine-2-sulfinate | 4-Chlorotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 88 |

| 3 | Sodium 4-methylpyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 92 |

| 4 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromotoluene | Pd(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ | 1,4-Dioxane | 150 | 75 |

Radical-Mediated Reactions: A Gateway to Diverse Functionality

This compound can also serve as a precursor to the 2,4-dichlorophenylsulfonyl radical (ArSO₂•) under appropriate conditions. This is typically achieved through a single-electron transfer (SET) process, which can be initiated by photoredox catalysis, electrochemical methods, or the use of chemical oxidants. The resulting sulfonyl radical is a versatile intermediate that can participate in a variety of transformations, including addition to alkenes and alkynes, and C-H functionalization reactions.

A plausible mechanism for the photoredox-catalyzed generation of a sulfonyl radical and its subsequent reaction with a styrene is depicted below. The photocatalyst, upon excitation by visible light, is reductively quenched by the sodium arylsulfinate to generate the sulfonyl radical. This radical then adds to the alkene to form a benzylic radical, which can be further transformed into a variety of products.

Figure 2: General workflow for the photoredox-catalyzed generation of a sulfonyl radical and its reaction with an alkene.

Quantitative Data for Radical-Mediated Reactions

Specific quantitative data for radical reactions of this compound are limited. The following table presents representative yields for the photocatalytic carboxy-sulfonylation of styrenes with various sodium arylsulfinates and CO₂, illustrating the potential synthetic utility of this pathway.

| Entry | Styrene | Sodium Arylsulfinate | Photocatalyst | Solvent | Atmosphere | Temp (°C) | Yield (%) |

| 1 | Methyl 4-vinylbenzoate | Sodium p-toluenesulfinate | Ru(bpy)₃(PF₆)₂ | DMA | CO₂ (1.5 atm) | 0 | 75 (NMR) |

| 2 | 4-Chlorostyrene | Sodium p-toluenesulfinate | Ru(bpy)₃(PF₆)₂ | DMA | CO₂ (1.5 atm) | 0 | 68 (NMR) |

| 3 | Styrene | Sodium benzenesulfinate | Ru(bpy)₃(PF₆)₂ | DMA | CO₂ (1.5 atm) | 0 | 72 (NMR) |

| 4 | 4-Methoxystyrene | Sodium p-toluenesulfinate | Ru(bpy)₃(PF₆)₂ | DMA | CO₂ (1.5 atm) | 0 | 65 (NMR) |

Experimental Protocols

The following is a representative, generalized experimental protocol for a palladium-catalyzed desulfinative cross-coupling reaction. Note: This protocol is adapted from procedures for other arylsulfinates and should be optimized for specific substrates and applications involving this compound.[1]

Synthesis of 4-(2,4-Dichlorophenyl)toluene

Materials:

-

This compound (1.2 mmol, 2.0 equiv)

-

4-Bromotoluene (0.6 mmol, 1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 5 mol%)

-

Tricyclohexylphosphine (PCy₃, 0.06 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃, 0.9 mmol, 1.5 equiv)

-

Anhydrous 1,4-dioxane (3 mL)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, 4-bromotoluene, palladium(II) acetate, tricyclohexylphosphine, and potassium carbonate.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the vial and place it in a preheated oil bath at 150 °C.

-

Stir the reaction mixture for 12-18 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, capable of undergoing both palladium-catalyzed desulfinative cross-coupling and radical-mediated reactions. The choice of reaction conditions dictates the operative mechanistic pathway, allowing for the selective formation of a wide array of functionalized organic molecules. While specific data for this particular sulfinate is not abundant in the literature, the general principles of arylsulfinate reactivity provide a strong foundation for its application in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Further investigation into the specific reactivity of this compound is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to Sodium 2,4-Dichlorobenzene-1-sulfinate: Discovery, Synthesis, and Properties

Abstract

Sodium 2,4-dichlorobenzene-1-sulfinate is an organosulfur compound with applications as a versatile intermediate in chemical synthesis. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol derived from established methods for analogous compounds, and a summary of its general reactivity. While specific historical details of its discovery are not extensively documented, its development is intrinsically linked to the broader advancements in the field of sulfinate chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NaO₂S | [1][2] |

| Molecular Weight | 233.05 g/mol | [1] |

| Appearance | White to off-white solid (presumed) | Inferred from similar compounds |

| Solubility | Soluble in water (presumed) | Inferred from similar sodium salts |

| CAS Number | 1233520-90-5 | [1] |

History and Discovery

The specific history of the discovery of this compound is not well-documented in scientific literature. Its existence and synthesis are a logical extension of the broader field of organosulfur chemistry, particularly the chemistry of sulfinic acids and their salts. The development of methods for the synthesis of arylsulfinates, primarily through the reduction of the corresponding sulfonyl chlorides, has been a subject of study for many years. The utility of sulfinates as versatile building blocks in organic synthesis has driven the preparation of a wide array of substituted derivatives, including the 2,4-dichloro-substituted compound.[3]

Synthesis of this compound

The most common and industrially viable method for the preparation of sodium arylsulfinates is the reduction of the corresponding arylsulfonyl chloride.[4] In the case of this compound, the starting material would be 2,4-dichlorobenzenesulfonyl chloride.

General Reaction Scheme

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol (Plausible)

This protocol is derived from general methods for the synthesis of sodium sulfinates and a patent describing a similar process.[4]

Materials:

-

2,4-Dichlorobenzenesulfonyl chloride

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium sulfite (1.1 equivalents) and sodium bicarbonate (1.1 equivalents) in water is prepared.

-

2,4-Dichlorobenzenesulfonyl chloride (1 equivalent) is added portion-wise to the stirred aqueous solution at room temperature.

-

The reaction mixture is then heated to reflux (approximately 70-80 °C) and maintained at this temperature for 2-4 hours, with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The crude this compound may precipitate upon cooling. If not, the volume of the solution can be reduced under vacuum to induce precipitation.

-

The solid product is collected by filtration and washed with a small amount of cold ethanol to remove any unreacted starting material and impurities.

-

The product is then dried under vacuum to yield this compound as a solid.

Yield: While a specific yield for this reaction is not documented, similar reactions for the synthesis of other sodium arylsulfinates typically report yields in the range of 70-90%.

Reactivity and Applications

Sodium sulfinates are versatile reagents in organic synthesis.[3] They can act as nucleophiles, electrophiles, and radical precursors, depending on the reaction conditions.[3]

General Reactivity of Arylsulfinates

Caption: General reactivity of sodium arylsulfinates.

This compound can be expected to participate in a variety of chemical transformations, including:

-

S-S Bond Formation: Reaction with sulfenyl halides or other electrophilic sulfur species to form thiosulfonates.

-

N-S Bond Formation: Reaction with amines or their derivatives to produce sulfonamides.

-

C-S Bond Formation: Coupling with alkyl or aryl halides to generate sulfones.[3]

The presence of the two chlorine atoms on the benzene ring can influence the reactivity of the sulfinate group and provides additional sites for further functionalization.

Conclusion

This compound is a valuable synthetic intermediate with a range of potential applications in organic chemistry. While its specific discovery and history are not extensively detailed, its synthesis is based on well-established methods for the preparation of arylsulfinates. The plausible experimental protocol and summary of its reactivity provided in this guide offer a solid foundation for researchers and professionals working with this and similar compounds. Further research into the specific applications and biological activities of this compound could unveil new opportunities for its use in various scientific and industrial fields.

References

- 1. prepchem.com [prepchem.com]

- 2. Buy 3,4-Dichlorobenzenesulfinic acid sodium salt [smolecule.com]

- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

An In-depth Technical Guide to Sodium 2,4-Dichlorophenoxyacetate

A Note on Nomenclature: This review focuses on sodium 2,4-dichlorophenoxyacetate, the sodium salt of the widely used herbicide 2,4-D. A literature search for "sodium 2,4-dichlorobenzene-1-sulfinate" did not yield significant results, suggesting it is a compound with limited public documentation. Given the similarity in naming and the extensive body of research on sodium 2,4-dichlorophenoxyacetate, this guide will detail its synthesis, properties, and biological activities.

Sodium 2,4-dichlorophenoxyacetate is an organic compound that is the sodium salt of 2,4-dichlorophenoxyacetic acid (2,4-D). It is a systemic herbicide used to control broadleaf weeds in a variety of agricultural and domestic settings.[1] As a synthetic auxin, it mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[2][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of sodium 2,4-dichlorophenoxyacetate is presented below.

| Property | Value | Reference |

| Chemical Formula | C₈H₅Cl₂NaO₃ | [4] |

| Molecular Weight | 243.02 g/mol | [4] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 215 °C (decomposes) | [4][5] |

| Solubility in Water | Soluble | [5] |

| Density | 1.563 g/cm³ at 20 °C | [4] |

Synthesis of Sodium 2,4-Dichlorophenoxyacetate

The synthesis of sodium 2,4-dichlorophenoxyacetate is typically achieved by reacting 2,4-dichlorophenoxyacetic acid with a sodium base, such as sodium hydroxide. The precursor, 2,4-dichlorophenoxyacetic acid, can be synthesized through various methods. A common industrial method involves the reaction of 2,4-dichlorophenol with chloroacetic acid.[6]

Experimental Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid

This protocol is based on a method described in a patent for the preparation of 2,4-dichlorophenoxyacetic acid.[7]

Materials:

-

Chloroacetic acid

-

Sodium hydroxide solution

-

Phenol

-

Sodium bicarbonate

-

Hydrochloric acid

-

Acetic acid

-

Water

-

Iron phthalocyanine (catalyst)

-

Chlorine gas

-

Ice-water bath

Procedure:

-

Preparation of Phenoxyacetic Acid:

-

Add chloroacetic acid to a sodium hydroxide solution and stir for 15-20 minutes.

-

Add phenol to the mixture and adjust the pH to 11 with sodium bicarbonate.

-

Heat the reaction mixture at 100°C for 40 minutes.

-

Cool the mixture and add hydrochloric acid to adjust the pH to 4.

-

Cool the solution in an ice-water bath to precipitate the solid phenoxyacetic acid.

-

Wash the obtained solid with water and dry.

-

-

Chlorination of Phenoxyacetic Acid:

-

Add the prepared phenoxyacetic acid to a mixed solution of acetic acid and water.

-

Add iron phthalocyanine (0.1% molar amount of phenoxyacetic acid) as a catalyst and stir the mixture.

-

Introduce chlorine gas into the reaction mixture to carry out the chlorination reaction.

-

Continue the reaction for 35-50 minutes until the chlorination is complete.

-

Cool the reaction product and filter to obtain the solid 2,4-dichlorophenoxyacetic acid.

-

Dry the final product.

-

Synthesis of Sodium 2,4-Dichlorophenoxyacetate:

The resulting 2,4-dichlorophenoxyacetic acid can be converted to its sodium salt by reacting it with a stoichiometric amount of sodium hydroxide in an aqueous solution, followed by evaporation of the water.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of sodium 2,4-dichlorophenoxyacetate.

Quantitative Data

The following tables summarize quantitative data related to the synthesis and toxicity of 2,4-dichlorophenoxyacetic acid and its sodium salt.

Table 1: Synthesis Yields and Purity

| Product | Yield | Purity | Free Phenol Content | Reference |

| 2,4-Dichlorophenoxyacetic Acid | 97.0% | 99.0% | 55 ppm | [8] |

| 2,4-Dichlorophenoxyacetic Acid | 98.0% | 98.1% | 100 ppm | [8] |

| 2,4-Dichlorophenoxyacetic Acid from amine salt acidification | 93.84-99.98% | - | - | [9][10] |

Table 2: Acute Toxicity Data

| Compound/Form | Test Animal | Route of Administration | LD₅₀ Value | Reference |

| 2,4-D Acid | Rat | Oral | 639 mg/kg | [1][11] |

| 2,4-D Acid | Mouse | Oral | 138 mg/kg | [11] |

| 2,4-D Acid | Rabbit | Dermal | >2000 mg/kg | [12] |

| 2,4-D Isobutyl Ester | Female Rat | Oral | 553 mg/kg | [12] |

| 2,4-D Dimethylamine Salt | Male Rat | Oral | 1090 mg/kg | [12] |

Spectroscopic Data

The structural characterization of 2,4-dichlorophenoxyacetic acid and its sodium salt is confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 2,4-dichlorophenoxyacetic acid provides information about the different types of protons and their chemical environments in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.[13]

-

IR (Infrared) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as the carboxylic acid and the aromatic ring.[13]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.[14]

Biological Activity and Mechanism of Action

Sodium 2,4-dichlorophenoxyacetate acts as a synthetic auxin, a class of plant growth regulators.[1] Its herbicidal activity stems from its ability to mimic natural auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf plants.[1][2]

Signaling Pathway

The molecular mechanism of action involves the perception of the synthetic auxin by specific receptors, which triggers a signaling cascade leading to changes in gene expression and ultimately, cell death.

-

Perception: 2,4-D binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[2][3]

-

Signal Transduction: This binding promotes the interaction between the SCF-TIR1/AFB complex and Aux/IAA transcriptional repressors.

-

Ubiquitination and Degradation: The Aux/IAA proteins are then ubiquitinated and subsequently degraded by the 26S proteasome.

-

Gene Expression: The degradation of Aux/IAA repressors allows for the activation of auxin response factors (ARFs), which in turn regulate the expression of auxin-responsive genes.

-

Physiological Effects: The altered gene expression leads to a cascade of physiological effects, including increased ethylene production, generation of reactive oxygen species (ROS), and ultimately, senescence and cell death.[3][15]

Caption: A general workflow for in vitro toxicity testing of chemical compounds.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. xtbg.ac.cn [xtbg.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. Sodium 2,4-dichlorophenoxyacetate Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 7. CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]

- 8. CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents [patents.google.com]

- 9. ajol.info [ajol.info]

- 10. researchgate.net [researchgate.net]

- 11. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 12. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4-D-sodium | C8H5Cl2NaO3 | CID 23676704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,4-D [webbook.nist.gov]

- 15. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

Sodium 2,4-Dichlorobenzene-1-Sulfinate: A Technical Guide for Researchers

For research use only. Not for use in diagnostic or therapeutic procedures.

This technical guide provides an in-depth overview of sodium 2,4-dichlorobenzene-1-sulfinate, a versatile chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the commercial availability, key chemical properties, and potential synthetic applications of this compound.

Commercial Availability and Supplier Information

This compound (CAS Number: 1233520-90-5) is commercially available from various chemical suppliers, primarily as a building block for organic synthesis.[1][2] It is typically supplied as a solid with a purity of 95% or greater. The table below summarizes the available data from listed suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| Biosynth (via CymitQuimica) | 1233520-90-5 | C₆H₃Cl₂NaO₂S | 233.05 g/mol | Min. 95% | 50mg, 500mg |

Physicochemical Properties

The fundamental properties of this compound are detailed below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| IUPAC Name | sodium;2,4-dichlorobenzenesulfinate |

| Molecular Formula | C₆H₃Cl₂NaO₂S |

| Molecular Weight | 233.05 g/mol [1][2] |

| Appearance | Solid (form may vary by supplier) |

| Purity | ≥ 95%[1][2] |

Synthetic Applications and Experimental Protocols

This compound is a member of the sodium sulfinate family of reagents, which are highly valued in organic synthesis for their ability to form carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds.[3][4] These compounds can act as versatile precursors to sulfones, sulfonamides, and thiosulfonates, which are important structural motifs in many pharmaceutical compounds.[3]

Representative Experimental Protocol: Synthesis of an N-Aryl Sulfonamide

This protocol is a generalized procedure based on established methods for the coupling of sodium aryl sulfinates with amines and should be adapted and optimized for specific substrates.

Objective: To synthesize an N-aryl sulfonamide via the coupling of this compound with a primary or secondary amine.

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline, morpholine)

-

Tetrabutylammonium iodide (TBAI) or a similar catalyst

-

An oxidizing agent (e.g., molecular iodine, Oxone®)

-

An appropriate solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

-

Standard laboratory glassware and stirring equipment

-

Purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

To a round-bottom flask, add the amine (1.0 eq), this compound (1.2 eq), and TBAI (0.1 eq).

-

Add the solvent (e.g., DCM) to the flask to achieve a suitable concentration.

-

Stir the mixture at room temperature.

-

Add the oxidizing agent portion-wise over a period of 10-15 minutes.

-

Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.

Key Synthetic Transformations

Sodium aryl sulfinates are valuable intermediates due to their ability to participate in a variety of chemical reactions. The diagram below illustrates the central role of this compound as a precursor to other important sulfur-containing organic compounds. This demonstrates its utility as a versatile building block in the synthesis of complex molecules.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data to suggest that this compound has any defined biological activity or a role in specific signaling pathways. Its primary application, as indicated by its commercial availability, is as a reagent in chemical synthesis.[1] Researchers may use this compound to synthesize novel molecules that could then be screened for biological activity in drug discovery programs. The workflow for such a process is depicted below.

Safety Information

Detailed safety information, including hazard classifications and handling precautions, should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a laboratory chemical of this type, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a commercially available chemical reagent with significant potential as a building block in organic and medicinal chemistry. While direct biological applications have not been reported, its utility in the synthesis of sulfones, sulfonamides, and other sulfur-containing compounds makes it a valuable tool for researchers engaged in the design and synthesis of novel molecules for drug discovery and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Aryl Sulfones using Sodium 2,4-Dichlorobenzene-1-sulfinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aryl sulfones are a critical structural motif in a wide array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds through the formation of a carbon-sulfur bond is a cornerstone of modern organic chemistry. Sodium 2,4-dichlorobenzene-1-sulfinate serves as a readily available and stable precursor for the introduction of the 2,4-dichlorophenylsulfonyl group. This document provides detailed application notes and experimental protocols for the synthesis of aryl sulfones utilizing this reagent, focusing on transition metal-catalyzed cross-coupling reactions.

The electron-withdrawing nature of the two chlorine atoms on the benzene ring of this compound can influence its reactivity in cross-coupling reactions. Generally, electron-withdrawing groups on the sulfinate can make it a better leaving group in certain mechanistic pathways and can affect the electronic properties of the resulting aryl sulfone products. The protocols provided herein are based on well-established methods for the synthesis of aryl sulfones from sodium arylsulfinates and are adapted for the specific use of this compound.

Preparation of this compound

This compound can be prepared from the corresponding commercially available 2,4-dichlorobenzenesulfonyl chloride. A common method involves the reduction of the sulfonyl chloride with a mild reducing agent like sodium sulfite.

Protocol: Synthesis of this compound

-

To a stirred solution of sodium sulfite (1.2 equivalents) in water, add 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent).

-

The reaction mixture is heated to 60-80 °C and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.

-

After cooling to room temperature, the this compound product can be isolated by filtration if it precipitates, or the water can be removed under reduced pressure.

-

The crude product is then washed with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and dried under vacuum to yield the desired sodium sulfinate salt.

Palladium-Catalyzed Synthesis of Aryl Sulfones

Palladium-catalyzed cross-coupling reactions are a robust and versatile method for the synthesis of diaryl sulfones. The following protocol is a general procedure that can be adapted for the coupling of this compound with various aryl halides (iodides, bromides, and triflates).

Experimental Protocol: Palladium-Catalyzed Sulfonylation

A mixture of the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol%) and a ligand like Xantphos (10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in an appropriate solvent (e.g., toluene, dioxane, or DMF; 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Proposed Signaling Pathway for Palladium-Catalyzed Aryl Sulfone Synthesis

Caption: Palladium-catalyzed cross-coupling cycle for aryl sulfone synthesis.

Copper-Catalyzed Synthesis of Aryl Sulfones

Copper-catalyzed methods provide a cost-effective alternative to palladium-based systems for the synthesis of aryl sulfones. These reactions often proceed under milder conditions and can be more tolerant of certain functional groups.

Experimental Protocol: Copper-Catalyzed Sulfonylation

In a sealed tube, a mixture of the aryl halide (1.0 mmol), this compound (1.5 mmol), a copper catalyst such as CuI or Cu₂O (10 mol%), a ligand like L-proline or DMEDA (20 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol) in a suitable solvent (e.g., DMSO or DMF; 3 mL) is heated at 100-130 °C for 24-48 hours. The reaction progress is monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Proposed Signaling Pathway for Copper-Catalyzed Aryl Sulfone Synthesis

Caption: Copper-catalyzed cross-coupling cycle for aryl sulfone synthesis.

Nickel-Catalyzed and Photoredox-Catalyzed Synthesis